Cas no 933738-01-3 ((5-methoxy-1,3-benzothiazol-2-yl)methanamine)

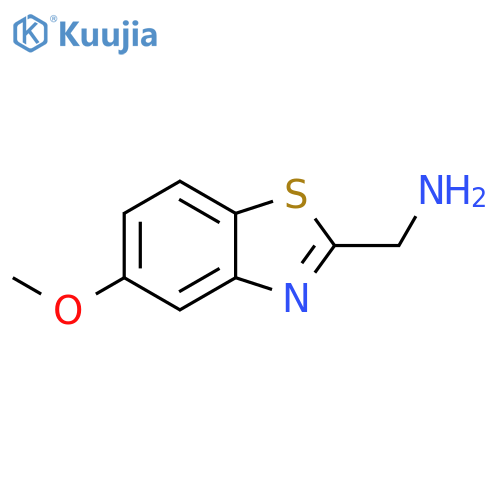

933738-01-3 structure

商品名:(5-methoxy-1,3-benzothiazol-2-yl)methanamine

CAS番号:933738-01-3

MF:C9H10N2OS

メガワット:194.253500461578

MDL:MFCD17180645

CID:5228233

PubChem ID:68521836

(5-methoxy-1,3-benzothiazol-2-yl)methanamine 化学的及び物理的性質

名前と識別子

-

- (5-methoxy-1,3-benzothiazol-2-yl)methanamine

-

- MDL: MFCD17180645

- インチ: 1S/C9H10N2OS/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8/h2-4H,5,10H2,1H3

- InChIKey: LBEWPYDYNCJQJZ-UHFFFAOYSA-N

- ほほえんだ: S1C2=CC=C(OC)C=C2N=C1CN

(5-methoxy-1,3-benzothiazol-2-yl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-322776-0.5g |

(5-methoxy-1,3-benzothiazol-2-yl)methanamine |

933738-01-3 | 0.5g |

$2167.0 | 2023-09-04 | ||

| Enamine | EN300-322776-2.5g |

(5-methoxy-1,3-benzothiazol-2-yl)methanamine |

933738-01-3 | 2.5g |

$4424.0 | 2023-09-04 | ||

| Enamine | EN300-322776-5.0g |

(5-methoxy-1,3-benzothiazol-2-yl)methanamine |

933738-01-3 | 5.0g |

$6545.0 | 2023-02-24 | ||

| Enamine | EN300-322776-10.0g |

(5-methoxy-1,3-benzothiazol-2-yl)methanamine |

933738-01-3 | 10.0g |

$9704.0 | 2023-02-24 | ||

| Enamine | EN300-322776-10g |

(5-methoxy-1,3-benzothiazol-2-yl)methanamine |

933738-01-3 | 10g |

$9704.0 | 2023-09-04 | ||

| Enamine | EN300-322776-0.05g |

(5-methoxy-1,3-benzothiazol-2-yl)methanamine |

933738-01-3 | 0.05g |

$1895.0 | 2023-09-04 | ||

| Enamine | EN300-322776-1.0g |

(5-methoxy-1,3-benzothiazol-2-yl)methanamine |

933738-01-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-322776-0.25g |

(5-methoxy-1,3-benzothiazol-2-yl)methanamine |

933738-01-3 | 0.25g |

$2077.0 | 2023-09-04 | ||

| Enamine | EN300-322776-0.1g |

(5-methoxy-1,3-benzothiazol-2-yl)methanamine |

933738-01-3 | 0.1g |

$1986.0 | 2023-09-04 | ||

| Enamine | EN300-322776-1g |

(5-methoxy-1,3-benzothiazol-2-yl)methanamine |

933738-01-3 | 1g |

$2257.0 | 2023-09-04 |

(5-methoxy-1,3-benzothiazol-2-yl)methanamine 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

933738-01-3 ((5-methoxy-1,3-benzothiazol-2-yl)methanamine) 関連製品

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量